5-Formyl-2-propoxybenzoic acid

Description

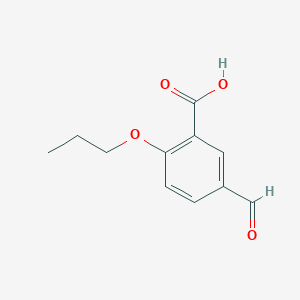

5-Formyl-2-propoxybenzoic acid (IUPAC: this compound) is a benzoic acid derivative featuring a formyl group at the 5-position and a propoxy group at the 2-position of the aromatic ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its dual functional groups, which enable diverse reactivity. The carboxylic acid moiety allows for salt formation or further derivatization, while the formyl group serves as a reactive site for condensation or nucleophilic addition reactions.

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

5-formyl-2-propoxybenzoic acid |

InChI |

InChI=1S/C11H12O4/c1-2-5-15-10-4-3-8(7-12)6-9(10)11(13)14/h3-4,6-7H,2,5H2,1H3,(H,13,14) |

InChI Key |

KUNWWCTYQZGVIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Substituent Effects on Physicochemical Properties

- Lipophilicity : The propoxy group in this compound confers higher lipophilicity (logP ~2.8 estimated) compared to the methoxy (logP ~1.9) and hydroxy (logP ~1.2) analogs. This impacts solubility in organic solvents and membrane permeability .

- Acidity: The carboxylic acid group (pKa ~2.8–3.5) is less acidic than phenolic hydroxy groups (pKa ~10 for 5-formyl-2-hydroxy-3-methoxybenzoic acid) but more acidic than ester derivatives (non-ionizable under physiological conditions) .

- Reactivity : The formyl group in all compounds enables reactions such as Schiff base formation. However, steric hindrance from the propoxy group in the target compound may slow nucleophilic additions compared to less bulky analogs .

Spectroscopic and Analytical Characteristics

- UV-Vis Absorption : 5-Formyl-2-hydroxy-3-methoxybenzoic acid exhibits strong absorption at λmax ~320 nm due to conjugation between the formyl and hydroxy groups, useful in quantitative analysis . In contrast, the propoxy and methoxy derivatives (e.g., Methyl 5-formyl-2-methoxybenzoate) show redshifted absorption (~340 nm) owing to reduced electron-withdrawing effects .

- Chromatographic Behavior : Esters like Methyl 5-formyl-2-methoxybenzoate elute later in reverse-phase HPLC due to higher hydrophobicity compared to carboxylic acid analogs .

Q & A

Q. What are the common synthetic routes for 5-Formyl-2-propoxybenzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A key route involves functionalizing benzoic acid derivatives through formylation and alkoxy substitution. For example, flow chemistry techniques (e.g., using isobenzofuranones as intermediates) can improve efficiency by minimizing hazardous solvents like dichloroethane . Optimization includes controlling reaction time (30–60 min), temperature (80–100°C), and catalyst loading (5–10 mol%). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical. Confirm purity via HPLC (>98%) and NMR (integration of formyl/propoxy peaks) .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- HPLC : To assess purity (>98% by area normalization) with a C18 column and UV detection at 254 nm .

- NMR : H NMR (δ 10.2 ppm for formyl proton; δ 4.1 ppm for propoxy methylene) and C NMR (δ 190–195 ppm for carbonyl) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 223.1) .

- FT-IR : Peaks at 1680 cm (C=O stretch) and 1250 cm (C-O-C stretch) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms in catalytic transformations of this compound?

- Methodological Answer : DFT calculations model active sites in catalytic systems. For example, nitrogen-doped carbon catalysts activate tert-butyl hydroperoxide (TBHP) via hydroperoxyl radicals, which oxidize intermediates at carbon atoms adjacent to graphitic nitrogen sites . Key parameters include adsorption energies (e.g., –2.3 eV for TBHP on N-doped carbon) and transition-state barriers. Software like Gaussian or VASP is used with B3LYP/6-31G(d) basis sets .

Q. What factors influence the stability of this compound under varying solvent and storage conditions?

- Methodological Answer : Stability studies show:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may accelerate hydrolysis of the formyl group. Non-polar solvents (hexane) improve shelf life .

- Temperature : Store at –20°C under inert gas (N) to prevent oxidation. Degradation products (e.g., benzoic acid derivatives) can be monitored via TLC .

- pH : Avoid alkaline conditions (pH > 9), which deprotonate the carboxylic acid, leading to esterification or dimerization .

Data Contradiction and Analysis

Q. How can researchers resolve contradictions in reported catalytic efficiencies for oxidation reactions involving this compound?

- Methodological Answer : Discrepancies often arise from differences in:

- Catalyst Composition : Metal-free catalysts (e.g., N-doped carbon) vs. metal-based systems (e.g., Ru/CeO) yield varying turnover frequencies (TOF: 5–20 h) .

- Reaction Medium : Base-free conditions favor selective oxidation to FFCA, while basic media promote over-oxidation to CO .

- Analytical Methods : Compare GC-MS (quantitative) vs. UV-Vis (qualitative) data for product distribution .

Resolution : Standardize protocols (e.g., ASTM E2857 for oxidation kinetics) and validate via interlaboratory studies.

Experimental Design

Q. What safety protocols are essential when handling this compound due to its hazardous byproducts?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification .

- Waste Disposal : Neutralize acidic byproducts with NaHCO before disposal. Collect organic waste in halogen-resistant containers .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline (15 min) .

Methodological Challenges

Q. How can researchers address low yields in the propoxylation step during synthesis?

- Methodological Answer :

- Optimize Alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution .

- Solvent Selection : DMF increases reactivity but may require post-reaction dialysis to remove residuals.

- Monitoring : Track reaction progress via in-situ IR (C-O-C formation at 1250 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.